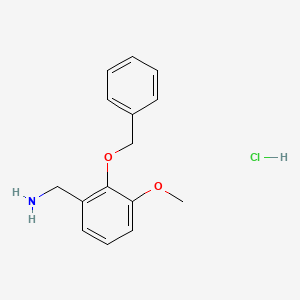

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

Description

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride is a substituted aromatic amine characterized by a benzene ring with two oxygen-containing functional groups: a benzyloxy (-OCH₂C₆H₅) group at position 2 and a methoxy (-OCH₃) group at position 3. The methanamine (-CH₂NH₂) moiety is attached to the aromatic core, and the compound exists as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name |

(3-methoxy-2-phenylmethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2.ClH/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12;/h2-9H,10-11,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLRFQRWGFHZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and benzyl bromide.

Formation of Benzyloxy Intermediate: The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate to form the benzyloxy intermediate.

Reduction to Methanamine: The benzyloxy intermediate is then reduced using a reducing agent such as sodium borohydride to yield (2-(Benzyloxy)-3-methoxyphenyl)methanamine.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the functional groups on the phenyl ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and their properties:

Key Observations:

Positional Isomerism : The substitution pattern significantly impacts physicochemical properties. For example, [4-(benzyloxy)-3-methoxyphenyl]methanamine HCl (substituents at 4 and 3) may exhibit different electronic effects and solubility compared to the target compound (substituents at 2 and 3) due to altered resonance and steric hindrance .

Functional Group Variations: Benzyloxy vs. Difluoromethoxy vs. Methoxy: Difluoromethoxy groups () increase electronegativity and may alter hydrogen-bonding interactions compared to methoxy groups .

Physicochemical Properties

- For example, (3-(benzyloxy)phenyl)methanamine HCl (logP ~2.5, estimated) is more lipophilic than (3-(cyclopentyloxy)phenyl)methanamine HCl (logP ~1.8) .

- Melting Points : Ethanamine derivatives (e.g., ) generally exhibit higher melting points (~250–270°C) due to stronger intermolecular forces compared to methanamine analogs .

Biological Activity

(2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride, also known as a derivative of benzyl vanillin, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the compound's biological activity, supported by various studies and findings.

- Molecular Formula : C16H20ClN

- Molecular Weight : 273.79 g/mol

- IUPAC Name : (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride

The compound exhibits its biological effects through several mechanisms:

- Apoptosis Induction : Studies have demonstrated that (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Cell Cycle Arrest : It has been shown to affect cell cycle progression, particularly at the G2/M phase in leukemia cells, indicating its potential as an anticancer agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various studies:

- In Vitro Studies : Research indicates that the compound demonstrates significant anti-proliferative activity against HL60 leukemia cells. The mechanism involves DNA fragmentation and intrinsic caspase 9 activation, leading to cell death .

- Cell Line Studies : In experiments involving multiple cancer cell lines, including MDA-MB231 and HT29, the compound exhibited dose-dependent cytotoxicity, with effective concentrations ranging from 1.562 µM to 200 µM .

Neuroprotective Effects

Recent studies highlight the neuroprotective properties of the compound:

- Antioxidant Activity : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for neurodegenerative disease prevention. It acts by scavenging free radicals and reducing lipid peroxidation .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in Alzheimer's disease treatment .

Study 1: Anticancer Efficacy

A study focused on the effects of (2-(Benzyloxy)-3-methoxyphenyl)methanamine hydrochloride on HL60 leukemia cells revealed:

- Experimental Design : Cells were treated with varying concentrations of the compound for 48 hours. Cell viability was assessed using XTT assays.

- Results : The compound significantly reduced cell viability in a dose-dependent manner, with a calculated IC50 value indicating potent anticancer activity.

Study 2: Neuroprotective Mechanism

In another investigation into neuroprotection:

- Methodology : The compound was tested on SH-SY5Y neuroblastoma cells subjected to oxidative stress.

- Findings : It demonstrated a protective effect against H2O2-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.